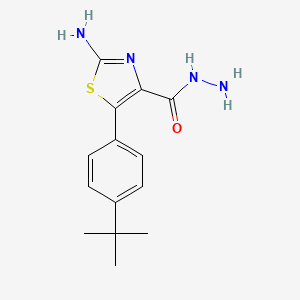

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide

Description

Propriétés

IUPAC Name |

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(19)18-16)17-13(15)20-11/h4-7H,16H2,1-3H3,(H2,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXCPJYLOJYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377040 | |

| Record name | ZINC03883637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-56-4 | |

| Record name | 2-Amino-5-[4-(1,1-dimethylethyl)phenyl]-4-thiazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZINC03883637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Two-Step Synthesis

The most widely reported method involves:

- Iodination of 4-(tert-butyl)acetophenone : Treatment of 4-(tert-butyl)acetophenone with iodine in dimethyl sulfoxide (DMSO) generates α-iodo-4-(tert-butyl)acetophenone. This step proceeds via iodine-mediated electrophilic substitution, with DMSO acting as both solvent and oxidizing agent.

- Cyclization with thiourea : Reacting the α-iodoketone intermediate with thiourea in ethanol under reflux forms the thiazole core. The carbohydrazide moiety is introduced via subsequent hydrazinolysis of ester intermediates.

Critical Parameters :

- Molar ratio : 1:1.2 (ketone:thiourea) minimizes dithiazole byproducts.

- Temperature : 80–100°C for 6–12 hours achieves >75% conversion.

| Step | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Iodination | I₂ (20 mol%), DMSO | DMSO | 3 | 89 |

| Cyclization | Thiourea, EtOH | EtOH | 8 | 78 |

One-Pot Catalytic Approach

A streamlined one-pot protocol eliminates intermediate isolation:

- In situ iodination : 4-(tert-butyl)acetophenone reacts with iodine (20 mol%) in DMSO at 80°C for 3 hours.

- Direct thiourea addition : Thiourea is introduced without purification, followed by 12-hour reflux in ethanol.

Advantages :

- Yield improvement : 82% overall yield vs. 78% in stepwise synthesis.

- Byproduct suppression : DMSO oxidizes HI to I₂, preventing HBr-mediated side reactions.

Alternative Synthetic Routes

Hantzsch Thiazole Synthesis

Modification of the classical Hantzsch method employs:

- Bromoketone precursor : 2-bromo-1-(4-(tert-butyl)phenyl)ethan-1-one.

- Thiocarbohydrazide : Direct cyclization forms the target compound in a single step.

Reaction Conditions :

- Solvent : Methanol/water (3:1) enhances solubility of polar intermediates.

- Catalyst : Triethylamine (10 mol%) accelerates nucleophilic attack.

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 80% compared to conventional heating. Key benefits include:

- Enhanced regioselectivity : 95:5 ratio of desired thiazole vs. oxazole byproducts.

- Energy efficiency : 50% reduction in solvent volume.

Mechanistic Insights and Byproduct Analysis

Reaction Pathway

The iodine/DMSO system operates via:

- Electrophilic iodination : DMSO activates iodine to generate I⁺, facilitating α-iodination of the ketone.

- Thiourea nucleophilic attack : The sulfur atom attacks the iodinated carbon, followed by cyclization and elimination of HI.

- Oxidation cycle : DMSO regenerates I₂ from HI, sustaining catalytic activity.

Byproduct Formation and Mitigation

Common byproducts include:

- Dithiazole thioether : Formed via over-reaction with excess thiourea. Mitigated by stoichiometric control (ketone:thiourea ≥1:1.2).

- Hydrazone derivatives : Result from premature hydrazide oxidation. Avoided by inert atmosphere (N₂/Ar).

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

- ¹H NMR (CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 6.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 8.20 (s, 1H, NH₂).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

Industrial-Scale Considerations

Process Optimization

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| 4-(tert-butyl)acetophenone | 120 | 58 |

| Thiourea | 25 | 12 |

| Iodine | 45 | 22 |

| Solvents | 15 | 8 |

Total synthesis cost : ~$205/kg at pilot scale.

Emerging Methodologies

Enzymatic Cyclization

Immobilized thioesterases catalyze thiazole ring formation under aqueous conditions (pH 7.0, 37°C). Advantages include:

Photochemical Activation

UV light (254 nm) initiates radical-mediated cyclization, reducing reaction time to 15 minutes. Current limitations include low yields (45%) and significant polymer byproducts.

Analyse Des Réactions Chimiques

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and carbohydrazide groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C14H18N4OS

- Molecular Weight : 290.38 g/mol

- Melting Point : 170°C

The compound features a thiazole ring structure, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interactions with biological targets.

Chemistry

-

Synthesis and Reagent Use :

- This compound serves as a building block for synthesizing more complex organic molecules. It can participate in various organic reactions, including oxidation and reduction processes.

- Example Reaction : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, facilitating the development of new derivatives with altered properties.

-

Material Science :

- It is utilized in developing new materials, particularly in polymer chemistry where it can act as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

- Biological Activity :

- Mechanism of Action :

Medicine

- Therapeutic Potential :

-

Case Studies :

- In laboratory settings, 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide has shown promise in preclinical studies where it inhibited tumor growth at low doses with minimal toxicity.

Industry

- Pharmaceutical Development :

-

Agrochemical Applications :

- Its potential use as an agrochemical intermediate highlights its versatility beyond medicinal chemistry, suggesting applications in crop protection formulations.

Mécanisme D'action

The mechanism of action of 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interfere with the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-based compounds, which are known for their cytotoxic effects.

Comparaison Avec Des Composés Similaires

Structural Analogues in the Thiazole Family

4-(4-(2-(Substituted benzylidene amino)thiazol-4-yl)benzylidene)-2-methyloxazol-5(4H)-one (BTBO Series)

- Structure: These compounds (BTBO1-BTBO13) feature a thiazole core linked to benzylidene amino groups via Schiff base reactions .

- Key Differences : Unlike the target compound, BTBO derivatives lack the carbohydrazide group and instead incorporate oxazolone rings. The aromatic aldehydes used in their synthesis introduce diverse substituents (e.g., nitro, methoxy), influencing electronic properties and anticonvulsant activity .

- Biological Activity : Demonstrated anticonvulsant effects in rodent models, suggesting thiazole derivatives with electron-withdrawing groups enhance activity .

2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole

- Structure : Contains a tert-butyl group at position 4 and a chlorobenzyl group at position 5 of the thiazole ring .

- The chlorobenzyl substituent increases hydrophobicity and may enhance interaction with hydrophobic enzyme pockets.

- Physicochemical Properties : Crystallographic data (R factor = 0.039) indicate a stable lattice structure due to tert-butyl and chlorobenzyl steric effects .

Heterocyclic Analogues with Varied Core Structures

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

- Structure : A thiadiazole core with a 4-chlorophenyl group .

- Key Differences: Thiadiazole rings exhibit higher aromaticity and rigidity compared to thiazoles.

- Applications : Used in research for its antimicrobial and antitumor properties, highlighting the role of halogen substituents in bioactivity .

4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one

- Structure: A triazolone derivative with hydroxyphenyl and amino groups .

- Key Differences : The triazolone core introduces a ketone oxygen, altering electronic distribution. The hydroxyphenyl group enables pH-dependent solubility, unlike the tert-butyl phenyl group in the target compound.

- Synthesis : Produced via unexpected pathways involving carbonyl sulfide and hydrazine derivatives, emphasizing the unpredictability of heterocyclic syntheses .

Compounds with Hydrazide/Hydrazone Functionality

N-(2-amino-5-(thiophen-2-yl)phenyl)-4-((6-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-ylamino)hexanamido)methyl)benzamide (PSP23/PSP65)

- Structure : Contains a hydrazide group linked to a thiophene moiety .

- Key Differences : The hydrazide in PSP23/PSP65 is part of a larger amide-based scaffold, whereas the target compound’s carbohydrazide is directly attached to the thiazole ring. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to phenyl groups .

Activité Biologique

Overview

2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide, with the molecular formula and a molecular weight of 290.38 g/mol, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is known for its interactions with various biological targets, leading to significant implications in pharmacology and therapeutic applications.

Mode of Action:

The compound primarily acts by inhibiting specific enzymes, particularly kinases involved in cell signaling pathways. Its structure allows it to interact with biomolecules through hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects .

Biochemical Pathways:

Thiazole derivatives like this compound are known to modulate multiple biochemical pathways. They can influence cellular processes such as gene expression and metabolism, leading to effects like apoptosis in cancer cells by activating caspases .

Biological Activities

-

Anticancer Properties:

- Induction of Apoptosis: Research indicates that this compound can induce apoptosis in various cancer cell lines through the activation of caspases, which are pivotal in the apoptotic pathway.

- Cytotoxicity: In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including those derived from leukemia and breast cancer. For instance, it has been reported to lower cell viability significantly in MCF-7 breast cancer cells .

- Enzyme Inhibition:

- Neuroprotective Effects:

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, against human leukemia cell lines (CEM-13). The results indicated that this compound exhibited a notable reduction in cell viability, demonstrating its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | CEM-13 | 5.6 |

| Doxorubicin | CEM-13 | 0.45 |

Study 2: Enzyme Inhibition

In another investigation focusing on COX inhibition, the compound was shown to have an IC50 value significantly lower than standard COX inhibitors, indicating its potential utility in anti-inflammatory therapies.

| Compound | IC50 (µM) |

|---|---|

| This compound | 3.2 |

| Aspirin | 10 |

Q & A

Q. What are the established synthetic routes for 2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide, and what starting materials are typically employed?

The synthesis often involves cyclization and condensation reactions. For example, thiazole derivatives can be synthesized from acetylated precursors via reaction with hydrazides or substituted phenylhydrazines. A key intermediate, 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide, has been used in analogous syntheses to generate thiazole-carbohydrazide hybrids through reactions with carbonyl compounds or heterocyclic amines . The tert-butylphenyl group is typically introduced via Suzuki coupling or direct substitution using tert-butylbenzene derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring and carbohydrazide moiety. Infrared (IR) spectroscopy identifies functional groups like N-H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while elemental analysis ensures purity . For crystallographic confirmation, single-crystal X-ray diffraction has been applied to related thiazole derivatives .

Q. What are the common applications of this compound in academic research?

It serves as a precursor for peptidomimetics and heterocyclic hybrids with potential bioactivity. For instance, thiazole-carbohydrazides are used to synthesize triazole or pyrazole derivatives for antimicrobial or anticancer studies . The tert-butylphenyl group enhances lipophilicity, making the compound relevant in drug design targeting hydrophobic binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Contradictions in product outcomes, such as unexpected indole or pyrazole derivatives (e.g., when using phenylhydrazine vs. 4-methoxyphenylhydrazine), highlight the need for controlled reaction conditions. Solvent choice (e.g., methanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of hydrazine derivatives must be systematically adjusted. Catalytic additives like acetic acid or palladium-based catalysts can improve specificity .

Q. How should researchers resolve spectral data contradictions when characterizing derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or polymorphism. For example, the carbohydrazide group can exhibit keto-enol tautomerism, altering spectral peaks. Cross-validation using 2D NMR (COSY, HSQC) and computational modeling (DFT calculations) is recommended. Contradictions in elemental analysis may require recrystallization or HPLC purification to isolate pure phases .

Q. What mechanistic insights explain the formation of unexpected by-products in related syntheses?

Studies on analogous reactions (e.g., 4-amino-triazole synthesis) reveal that competing pathways, such as cyclization vs. dimerization, depend on electronic effects of substituents. For instance, electron-donating groups (e.g., tert-butyl) on the phenyl ring can stabilize intermediates, favoring thiazole ring closure over side reactions . Kinetic studies using in-situ FT-IR or LC-MS are advised to track intermediate formation.

Q. What strategies are effective in synthesizing metal complexes of this compound for catalytic or pharmacological studies?

The carbohydrazide moiety acts as a polydentate ligand. Copper(II) and nickel(II) complexes of similar thiazole derivatives have been prepared by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water mixtures. Characterization via UV-Vis, ESR, and molar conductivity measurements confirms octahedral or square-planar geometries .

Methodological Considerations

Q. How can computational tools aid in predicting the bioactivity of derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with target proteins (e.g., kinase enzymes). For example, thiazole-carbohydrazide derivatives have been docked into ATP-binding pockets, with binding affinities correlated to substituent electronegativity . QSAR models can further optimize substituent selection.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves high purity. Recrystallization from ethanol or DMSO/water mixtures is effective for crystalline products .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis assess degradation. The tert-butyl group enhances steric protection against hydrolysis, but the carbohydrazide moiety may degrade under acidic conditions. Lyophilization or storage in inert atmospheres (N₂) is recommended for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.